
3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO2.ClH/c1-2-3-8(7(10)11)4-5-9-6-8;/h1,9H,3-6H2,(H,10,11);1H . This indicates that the molecule consists of a pyrrolidine ring with a prop-2-yn-1-yl group and a carboxylic acid group attached to it.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 189.64 .Aplicaciones Científicas De Investigación
Enantioselective A(3) Reactions and Propargylamine Synthesis
Chen Zhao and D. Seidel (2015) demonstrated the use of pyrrolidine and related amines in asymmetric A(3) reactions, utilizing a copper iodide and a cocatalyst containing a carboxylic acid and a thiourea moiety. This process efficiently produces propargylamines with high enantiomeric excess (up to 96% ee) and allows for low catalyst loadings (as low as 1 mol %). The study highlights the transformation of pyrrolidine-derived propargylamines to corresponding allenes without loss of enantiopurity, which is significant for applications in asymmetric synthesis and the production of enantioenriched compounds (Chen Zhao & D. Seidel, 2015).
Synthesis of 2,3-Dihydropyrrolizines
Luis G Calvo, A. González-Ortega, and M. Sañudo (2002) explored the synthesis of 2,3-dihydropyrrolizines using Weinreb 3-(pyrrolidin-2-ylidene)propionamides or Weinreb N-vinylprolinamides. Their approach leveraged the selective reaction of the carboxamide group with organometallic compounds to generate a variety of carbonyl intermediates. These intermediates were then thermally cyclized, analogous to the Hantzsch and Knorr pyrrole synthesis methods, showcasing a versatile route for the synthesis of dihydropyrrolizines, which are important heterocyclic compounds in medicinal chemistry and organic synthesis (Luis G Calvo, A. González-Ortega, & M. Sañudo, 2002).
Reactivity of Pyridine Carboxylic Acids with Metal Salts
S. Ghosh, G. Savitha, and P. Bharadwaj (2004) investigated the reactivity of pyridine carboxylic acids with Zn(II) salts under various conditions, revealing the formation of different coordination polymers based on the reaction environment. Their work provides insights into the structural versatility and reactivity of pyridine carboxylic acids with metal ions, which is crucial for the development of new materials with potential applications in catalysis, molecular recognition, and as components in functional materials (S. Ghosh, G. Savitha, & P. Bharadwaj, 2004).
C-H Functionalization of Cyclic Amines
Y. Kang, Matthew T. Richers, Conrad H. Sawicki, and D. Seidel (2015) demonstrated the C-H functionalization of cyclic amines such as pyrrolidine, allowing for redox-annulations with α,β-unsaturated aldehydes and ketones. This method facilitates the formation of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, showcasing a novel approach for the functionalization of cyclic amines and the synthesis of complex heterocyclic structures with potential applications in pharmaceuticals and materials science (Y. Kang et al., 2015).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram . It can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-prop-2-ynylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-3-8(7(10)11)4-5-9-6-8;/h1,9H,3-6H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFIYSSJFSANPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCNC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
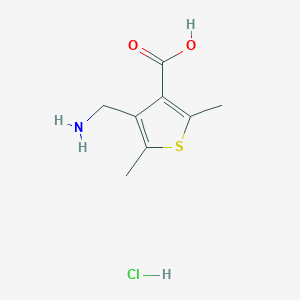
![Diethyl 5-[2-[[4-butyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2993187.png)
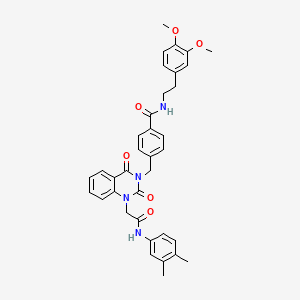
![3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2993190.png)

![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide](/img/structure/B2993193.png)
![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide](/img/structure/B2993194.png)
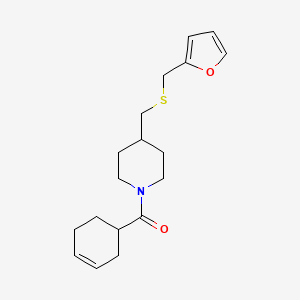
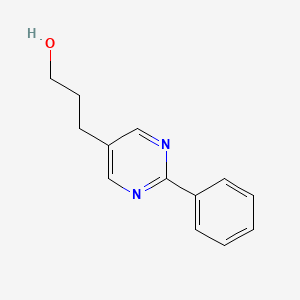
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2993198.png)


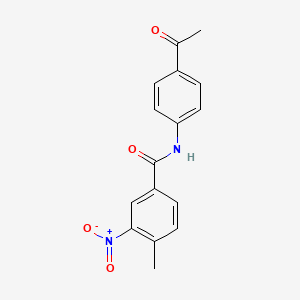
![6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2993206.png)
